N-(4-tert-butylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide
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Overview
Description
“N-(4-tert-butylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide” is a synthetic organic compound that belongs to the class of diazepanes. These compounds are characterized by a seven-membered ring containing two nitrogen atoms. The presence of a thiolane ring and a tert-butylphenyl group adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-tert-butylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Thiolane Ring: This step may involve the reaction of the diazepane intermediate with thiolane derivatives under nucleophilic substitution conditions.
Attachment of the tert-Butylphenyl Group: This can be done through Friedel-Crafts alkylation or other suitable aromatic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(4-tert-butylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide” can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The diazepane ring can be reduced under hydrogenation conditions.
Substitution: The tert-butylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles under appropriate conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced diazepane derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “N-(4-tert-butylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptor sites, influencing cellular signaling pathways.
Pathways: Modulation of biochemical pathways, leading to physiological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-tert-butylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide: shares similarities with other diazepane derivatives and thiolane-containing compounds.
Diazepane Derivatives: Compounds like diazepam, which have a similar ring structure but different functional groups.
Thiolane-Containing Compounds: Compounds like thiolane-3-carboxylic acid, which share the thiolane ring but differ in other structural aspects.
Uniqueness
The unique combination of the diazepane ring, thiolane ring, and tert-butylphenyl group in “this compound” gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3OS/c1-20(2,3)16-5-7-17(8-6-16)21-19(24)23-11-4-10-22(12-13-23)18-9-14-25-15-18/h5-8,18H,4,9-15H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMVOBIRXFQXJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCCN(CC2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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